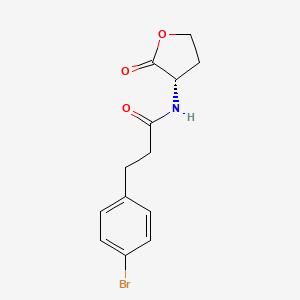
(S)-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide is a chiral compound characterized by the presence of a bromophenyl group and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and (S)-3-hydroxybutyrolactone.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with (S)-3-hydroxybutyrolactone to form an intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with propanamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a phenyl derivative.
Scientific Research Applications
(S)-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide involves its interaction with specific molecular targets. The bromophenyl group and the tetrahydrofuran ring play crucial roles in binding to these targets, which may include enzymes or receptors. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to the desired biological or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
®-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide: The enantiomer of the compound, which may have different biological activity.
3-(4-chlorophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide: A similar compound with a chlorine atom instead of bromine.
3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)butanamide: A compound with a butanamide group instead of propanamide.
Uniqueness
(S)-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide is unique due to its specific chiral configuration and the presence of both a bromophenyl group and a tetrahydrofuran ring
Properties
Molecular Formula |
C13H14BrNO3 |
|---|---|
Molecular Weight |
312.16 g/mol |
IUPAC Name |
3-(4-bromophenyl)-N-[(3S)-2-oxooxolan-3-yl]propanamide |
InChI |
InChI=1S/C13H14BrNO3/c14-10-4-1-9(2-5-10)3-6-12(16)15-11-7-8-18-13(11)17/h1-2,4-5,11H,3,6-8H2,(H,15,16)/t11-/m0/s1 |
InChI Key |
SGDZSJUYCLTPRG-NSHDSACASA-N |
Isomeric SMILES |
C1COC(=O)[C@H]1NC(=O)CCC2=CC=C(C=C2)Br |
Canonical SMILES |
C1COC(=O)C1NC(=O)CCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B12829964.png)
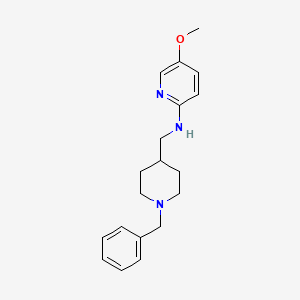
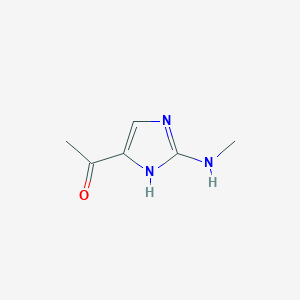
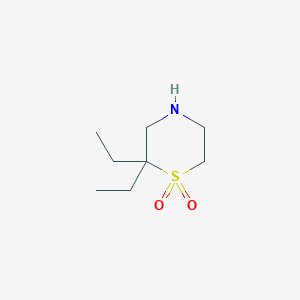
![2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium bromide](/img/structure/B12829997.png)
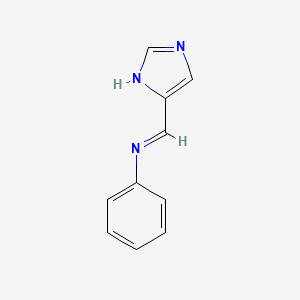

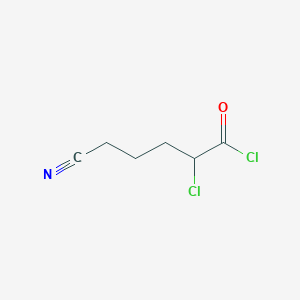
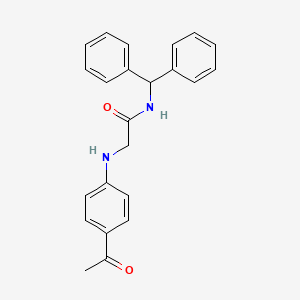
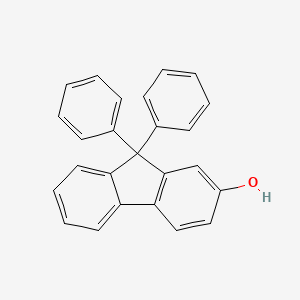
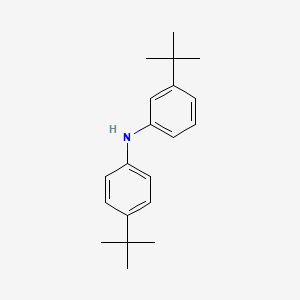
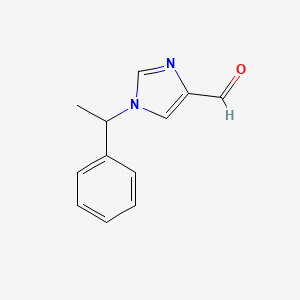
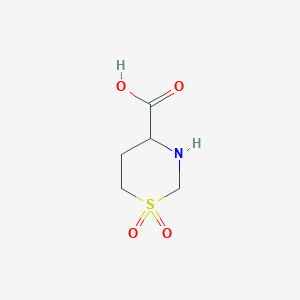
![2-((1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12830042.png)
